N-(p-Tolyl)tetrahydro-2H-pyran-4-amine hydrochloride N-(p-Tolyl)tetrahydro-2H-pyran-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1158447-38-1
VCID: VC2715910
InChI: InChI=1S/C12H17NO.ClH/c1-10-2-4-11(5-3-10)13-12-6-8-14-9-7-12;/h2-5,12-13H,6-9H2,1H3;1H
SMILES: CC1=CC=C(C=C1)NC2CCOCC2.Cl
Molecular Formula: C12H18ClNO
Molecular Weight: 227.73 g/mol

N-(p-Tolyl)tetrahydro-2H-pyran-4-amine hydrochloride

CAS No.: 1158447-38-1

Cat. No.: VC2715910

Molecular Formula: C12H18ClNO

Molecular Weight: 227.73 g/mol

* For research use only. Not for human or veterinary use.

N-(p-Tolyl)tetrahydro-2H-pyran-4-amine hydrochloride - 1158447-38-1

Specification

CAS No. 1158447-38-1
Molecular Formula C12H18ClNO
Molecular Weight 227.73 g/mol
IUPAC Name N-(4-methylphenyl)oxan-4-amine;hydrochloride
Standard InChI InChI=1S/C12H17NO.ClH/c1-10-2-4-11(5-3-10)13-12-6-8-14-9-7-12;/h2-5,12-13H,6-9H2,1H3;1H
Standard InChI Key CMZIKLWZEWKFQL-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC2CCOCC2.Cl
Canonical SMILES CC1=CC=C(C=C1)NC2CCOCC2.Cl

Introduction

Chemical Identity and Structural Properties

Basic Information

N-(p-Tolyl)tetrahydro-2H-pyran-4-amine hydrochloride represents an important class of heterocyclic compounds containing both oxygen and nitrogen functionalities. It is registered with CAS number 1158447-38-1 and possesses the molecular formula C12H18ClNO, corresponding to a molecular weight of 227.73 g/mol. The IUPAC nomenclature identifies this compound as N-(4-methylphenyl)oxan-4-amine;hydrochloride, highlighting its core structural components. This comprehensive identification enables researchers to accurately reference and classify the compound within chemical databases and literature.

The compound's InChI (International Chemical Identifier) notation provides a standardized representation of its chemical structure: InChI=1S/C12H17NO.ClH/c1-10-2-4-11(5-3-10)13-12-6-8-14-9-7-12;/h2. This notation system allows for unambiguous identification and structure representation across various chemical platforms and databases, facilitating research integration and data interoperability in scientific contexts.

Structural Characteristics

The structural framework of N-(p-Tolyl)tetrahydro-2H-pyran-4-amine hydrochloride consists of several key components that define its chemical identity and reactivity. The core structure features a tetrahydropyran (oxane) ring, which is a saturated six-membered heterocyclic ring containing an oxygen atom at position 1. This oxygen-containing heterocycle contributes significantly to the compound's physical properties and potential biological activities.

The amine functionality is positioned at carbon-4 of the tetrahydropyran ring, creating a secondary amine when connected to the p-tolyl group. The p-tolyl substituent (4-methylphenyl) consists of a benzene ring with a methyl group at the para position relative to the attachment point with the amine nitrogen. This aromatic component introduces potential for π-π stacking interactions in biological systems and influences the compound's solubility profile and receptor binding characteristics.

Physical and Chemical Properties

As a hydrochloride salt, N-(p-Tolyl)tetrahydro-2H-pyran-4-amine hydrochloride exhibits enhanced solubility in polar solvents compared to its free base form. The protonation of the amine nitrogen creates a positively charged ammonium center, with the chloride counterion balancing the charge. This ionic characteristic significantly impacts the compound's solubility behavior, thermal stability, and crystallization properties.

The p-tolyl group contributes hydrophobic character to the molecule, while the tetrahydropyran ring introduces a moderately polar domain. This amphiphilic nature potentially enables the compound to interact with diverse biological targets and penetrate various physiological barriers. The hydrogen bonding capabilities of the secondary amine group, particularly in its protonated form, further enhance its potential for specific molecular recognition and binding interactions with biological macromolecules.

Synthesis and Chemical Reactivity

Synthetic Methodologies

Applications and Research Significance

Pharmaceutical Applications

N-(p-Tolyl)tetrahydro-2H-pyran-4-amine hydrochloride holds significant potential in pharmaceutical development as both an intermediate and a structural motif in drug candidates. The compound serves as a valuable building block in the synthesis of more complex pharmaceutical agents, particularly those targeting central nervous system disorders, pain management, and inflammatory conditions. Its structural features enable diverse chemical modifications to optimize pharmacokinetic and pharmacodynamic properties of drug candidates.

The tetrahydropyran ring system appears in numerous approved drugs and clinical candidates, suggesting that derivatives containing this structural element, including N-(p-Tolyl)tetrahydro-2H-pyran-4-amine hydrochloride, may exhibit favorable drug-like properties. The presence of the p-tolyl amine functionality introduces potential for interaction with various biological targets, including G-protein coupled receptors, ion channels, and enzymes involved in signal transduction pathways.

As a hydrochloride salt, this compound demonstrates improved pharmaceutical properties compared to the free base form, including enhanced aqueous solubility, reduced hygroscopicity, and increased chemical stability. These characteristics make it particularly suitable for formulation development and drug manufacturing processes.

Research Applications

Beyond its direct pharmaceutical applications, N-(p-Tolyl)tetrahydro-2H-pyran-4-amine hydrochloride serves as a valuable research tool in medicinal chemistry and chemical biology. The compound can function as a model system for studying structure-activity relationships of tetrahydropyran-containing compounds and for investigating the influence of amine substituents on biological activity profiles.

In synthetic methodology development, this compound represents an interesting substrate for exploring new reaction conditions and catalytic systems. Its multifunctional nature, containing both heterocyclic and aromatic components, provides opportunities for selective functionalization studies and the development of site-specific transformation protocols.

The compound may also find application in the preparation of chemical probes for target identification and validation studies. By incorporating reporter groups or bioorthogonal handles onto the basic structural framework, researchers can develop chemical tools for investigating biological pathways and mechanisms.

Future Research Directions

Future research involving N-(p-Tolyl)tetrahydro-2H-pyran-4-amine hydrochloride may focus on several promising directions. The development of more efficient and scalable synthetic routes would enhance accessibility for both research and industrial applications. This could include exploration of catalytic methods, flow chemistry approaches, and green chemistry protocols to improve sustainability and reduce environmental impact.

Structure-activity relationship studies employing systematic modifications of the basic structural framework could reveal important insights into the pharmacophoric elements required for specific biological activities. Such studies might involve variations in the substitution pattern of the aromatic ring, modifications of the heterocyclic system, or alterations in the linking amine functionality.

Additional research may explore the potential of this compound in materials science applications, particularly in the development of functional materials, sensors, or specialized polymers. The distinct structural features and potential for further derivatization make it an intriguing candidate for exploration beyond traditional pharmaceutical applications.

Analytical Characterization

Spectroscopic Properties

The structural characterization of N-(p-Tolyl)tetrahydro-2H-pyran-4-amine hydrochloride typically relies on various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, with characteristic signals for the tetrahydropyran ring protons, aromatic protons of the p-tolyl group, and the methyl substituent. The protonated amine hydrogen in the hydrochloride salt typically appears as a broad signal in the downfield region of the 1H NMR spectrum.

Infrared (IR) spectroscopy reveals characteristic absorption bands for the N-H stretching vibration of the secondary amine, C-H stretching of both aliphatic and aromatic regions, and C-O-C stretching vibrations associated with the tetrahydropyran ring. The salt formation also introduces characteristic patterns in the fingerprint region of the IR spectrum.

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that are consistent with the structural features of the compound. The molecular ion peak and characteristic fragmentation products, such as those resulting from cleavage of the C-N bond or fragmentation of the tetrahydropyran ring, provide valuable structural validation.

ParameterValueMethod/Source
CAS Number1158447-38-1Chemical registry
Molecular FormulaC12H18ClNOElemental analysis
Molecular Weight227.73 g/molCalculated
IUPAC NameN-(4-methylphenyl)oxan-4-amine;hydrochlorideChemical nomenclature
Physical AppearanceSolidVisual observation
SolubilityEnhanced in polar solvents (as HCl salt)Physical property
Primary ApplicationsPharmaceutical intermediate, Chemical building blockApplication analysis

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